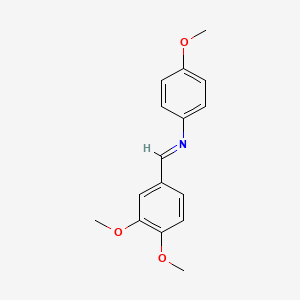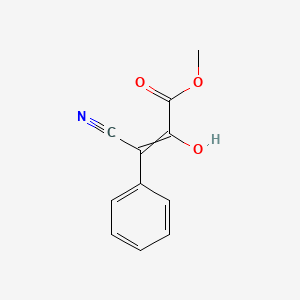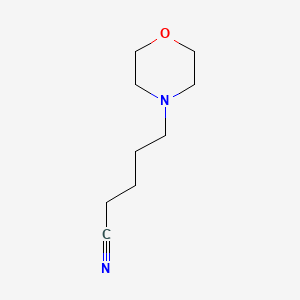
Phenol, 4,4'-sulfonylbis[2-(1,1-dimethylethyl)-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-SULFONYLBIS(6-(TERT-BUTYL)-M-CRESOL) is a chemical compound known for its unique structural properties and applications in various fields. It is characterized by the presence of sulfonyl groups and tert-butyl groups attached to a m-cresol backbone. This compound is often used in the synthesis of advanced materials and has significant industrial and scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-SULFONYLBIS(6-(TERT-BUTYL)-M-CRESOL) typically involves the reaction of 6-tert-butyl-m-cresol with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonyl linkage. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for scalability, cost-effectiveness, and environmental considerations. Advanced purification techniques, such as recrystallization and chromatography, are employed to ensure the high purity of the product required for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-SULFONYLBIS(6-(TERT-BUTYL)-M-CRESOL) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted aromatic compounds .
Applications De Recherche Scientifique
4,4’-SULFONYLBIS(6-(TERT-BUTYL)-M-CRESOL) has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials, including polymers and resins.
Biology: Investigated for its potential as an antioxidant and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials, such as coatings and adhesives.
Mécanisme D'action
The mechanism of action of 4,4’-SULFONYLBIS(6-(TERT-BUTYL)-M-CRESOL) involves its interaction with molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress in biological systems.
Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Cell Signaling: The compound can modulate cell signaling pathways, leading to its potential anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-SULFONYLBIS(2,6-DI-TERT-BUTYLPHENOL): Similar structure but with different substitution patterns on the aromatic rings.
4,4’-SULFONYLBIS(4,1-PHENYLENE): Contains phenylene groups instead of m-cresol.
Uniqueness
4,4’-SULFONYLBIS(6-(TERT-BUTYL)-M-CRESOL) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its tert-butyl groups provide steric hindrance, enhancing its stability and reactivity compared to similar compounds .
Propriétés
Numéro CAS |
33163-22-3 |
|---|---|
Formule moléculaire |
C22H30O4S |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
2-tert-butyl-4-(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfonyl-5-methylphenol |
InChI |
InChI=1S/C22H30O4S/c1-13-9-17(23)15(21(3,4)5)11-19(13)27(25,26)20-12-16(22(6,7)8)18(24)10-14(20)2/h9-12,23-24H,1-8H3 |
Clé InChI |
WXWMNIHSZVPJOL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2C)O)C(C)(C)C)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-({3-[4-(Isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965774.png)



![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[4-(benzyloxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965805.png)
![DI(Tert-butyl) 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11965808.png)

![2-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B11965813.png)
![Isopropyl (2E)-2-(2-ethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11965819.png)




![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11965838.png)
